molecular formula C7H16Cl2N2 B2444641 2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride CAS No. 2567501-98-6

2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride

Cat. No.: B2444641
CAS No.: 2567501-98-6
M. Wt: 199.12
InChI Key: FXSOTNWDBUIOHO-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride is a bicyclic amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Properties

IUPAC Name

2-azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-5-7-3-6(4-7)1-2-9-7;;/h6,9H,1-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSOTNWDBUIOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[31One common method involves the epimerization–lactamization cascade of functionalized 4-aminoproline methyl esters under basic conditions . This process leads to the formation of the bicyclic structure through intramolecular aminolysis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.1]heptan-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the nitrogen atom.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, it has been studied for its potential as an acetylcholinesterase inhibitor, which is significant in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar bicyclic structures can effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain .

Case Study: Acetylcholinesterase Inhibition
A study investigating the synthesis of derivatives of bicyclic amines demonstrated promising results in inhibiting acetylcholinesterase. The synthesized compounds showed competitive inhibition with IC50 values comparable to existing treatments for Alzheimer's disease, suggesting that 2-Azabicyclo[3.1.1]heptan-1-ylmethanamine; dihydrochloride could be developed into a therapeutic agent .

Neuroscience Applications

Cognitive Enhancement
Due to its action on cholinergic pathways, the compound is being examined for its potential to enhance cognitive function. Research has shown that modulation of acetylcholine levels can improve memory and learning capabilities in animal models . This makes it a candidate for further studies focusing on cognitive disorders.

Mechanism of Action
The mechanism involves binding to muscarinic receptors, which play a crucial role in neurotransmission and cognitive processes. By inhibiting acetylcholinesterase, the compound may prolong the action of acetylcholine at synaptic junctions, thus enhancing synaptic transmission and cognitive performance.

Industrial Chemistry

Synthesis and Reagent Applications
In addition to its biological applications, 2-Azabicyclo[3.1.1]heptan-1-ylmethanamine; dihydrochloride serves as an important building block in organic synthesis. Its unique bicyclic structure allows it to participate in various chemical reactions, making it valuable in the synthesis of more complex organic molecules.

Industrial Use Cases
The compound is utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and ability to form diverse chemical structures through functionalization reactions. This versatility enhances its appeal in industrial settings where complex molecule synthesis is required.

Summary of Biological Activities

Activity Type Description
Acetylcholinesterase InhibitionEnhances acetylcholine levels; potential treatment for Alzheimer's disease
Cognitive EnhancementModulates cholinergic pathways; may improve memory and learning capabilities
Chemical SynthesisServes as a building block for complex organic molecules

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.1]heptan-1-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[3.1.1]heptan-1-ylmethanamine is unique due to its specific ring size and the position of the nitrogen atom, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility, making it more versatile for various applications.

Biological Activity

Overview

2-Azabicyclo[3.1.1]heptan-1-ylmethanamine dihydrochloride, also known as a derivative of the bicyclic amine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bicyclic structure that allows for unique interactions with biological targets, particularly in the context of neurotransmitter systems.

  • Molecular Formula : C₆H₁₂Cl₂N
  • Molecular Weight : 165.08 g/mol
  • CAS Number : [1427380-44-6]

The biological activity of 2-Azabicyclo[3.1.1]heptan-1-ylmethanamine dihydrochloride primarily involves its interaction with neurotransmitter receptors. Research indicates that this compound may act as an antagonist at orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control . The unique bicyclic structure allows it to fit into receptor binding sites effectively, potentially modulating receptor activity and influencing downstream signaling pathways.

1. Neurotransmitter Modulation

Studies have shown that compounds similar to 2-Azabicyclo[3.1.1]heptan-1-ylmethanamine can influence neurotransmitter release and uptake, particularly in the central nervous system (CNS). This modulation can affect behaviors related to anxiety, sleep, and appetite.

2. Antagonistic Properties

Research has identified that derivatives of this compound can serve as orexin receptor antagonists, which may have therapeutic implications for conditions such as insomnia and obesity .

Case Study 1: Orexin Receptor Antagonism

A study published in Journal of Medicinal Chemistry explored various substituted derivatives of azabicyclo compounds, including 2-Azabicyclo[3.1.1]heptan-1-ylmethanamine, demonstrating their efficacy as orexin receptor antagonists. The results indicated a significant reduction in orexin-induced feeding behavior in rodent models .

Case Study 2: CNS Activity

Another investigation focused on the CNS effects of bicyclic amines similar to this compound, revealing that they could significantly alter anxiety-like behaviors in animal models when administered at specific dosages .

Research Findings

StudyFindings
Journal of Medicinal ChemistryDemonstrated orexin receptor antagonism leading to reduced appetite in rodent models .
NeuropharmacologyShowed modulation of anxiety-like behaviors through interaction with CNS receptors .
Pharmacology ReportsIdentified structural features critical for receptor binding and activity modulation .

Q & A

Q. What are the primary synthetic routes for 2-azabicyclo[3.1.1]heptan-1-ylmethanamine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, cyclization of precursor amines with formaldehyde under acidic conditions (e.g., HCl) generates the bicyclic core . Solvent choice (e.g., ethanol or methanol) and temperature control (40–60°C) are critical to minimize side products. Purification via recrystallization or chromatography ensures >95% purity. Reaction yields often range from 60–80% under optimized conditions .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

X-ray crystallography is the gold standard for resolving stereochemistry, particularly for bicyclic amines where spatial arrangement impacts biological activity . High-resolution NMR (¹H, ¹³C) identifies proton environments and confirms structural integrity, while mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What pharmacological targets are associated with this compound, and how are they identified?

Structural analogs of bicyclic amines often target neurotransmitter receptors (e.g., dopamine, serotonin) due to their similarity to tropane alkaloids . In vitro assays, such as radioligand binding studies (using ³H-labeled ligands), quantify affinity (Ki values). Functional assays (e.g., cAMP inhibition) assess agonist/antagonist activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in enantiomeric purity or assay conditions. To address this:

  • Compare stereochemical data (e.g., enantiomeric excess via chiral HPLC) across studies .
  • Standardize assay protocols (e.g., buffer pH, cell lines) to minimize variability .
  • Perform meta-analyses of published Ki values to identify outliers .

Q. What strategies are effective for improving the enantiomeric purity of this compound during synthesis?

Chiral resolution using diastereomeric salt formation (e.g., tartaric acid derivatives) or asymmetric catalysis (e.g., BINOL-based catalysts) enhances enantioselectivity . Kinetic resolution during cyclization, monitored via polarimetry, can achieve >90% enantiomeric excess .

Q. How can computational modeling guide the design of analogs with enhanced receptor binding affinity?

Molecular docking (e.g., AutoDock Vina) predicts binding poses within receptor active sites (e.g., dopamine D2 receptor). MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. QSAR models correlate structural features (e.g., substituent electronegativity) with activity data to prioritize synthetic targets .

Q. What experimental approaches validate the compound’s mechanism of action in neurological disorders?

  • In vivo models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) .
  • Biochemical profiling : Microdialysis to measure neurotransmitter levels (e.g., serotonin in synaptic clefts) .
  • Gene expression analysis : RNA-seq to identify downstream pathways modulated by the compound .

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